Lynestrenol

Catalog No.
S534155
CAS No.
52-76-6
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lynestrenol

CAS Number

52-76-6

Product Name

Lynestrenol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

YNVGQYHLRCDXFQ-XGXHKTLJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lynestrenol; HSDB 7899; IND 1006

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

The exact mass of the compound Lynestrenol is 284.214 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Lynestrenol is a synthetic 19-nortestosterone derivative and a highly lipophilic prodrug that undergoes hepatic conversion to the active progestin, norethisterone. Unlike its active counterpart, lynestrenol lacks a 3-keto group, which fundamentally alters its solubility, solid-state stability, and metabolic processing. For industrial and laboratory procurement, this structural difference makes lynestrenol specifically valuable for lipid-based formulation development, sustained-release pharmacokinetic modeling, and CYP450-dependent ADME assays where a prodrug baseline is required [1].

Substituting lynestrenol with its active metabolite, norethisterone, or other progestins like levonorgestrel, critically compromises both in vitro receptor assays and lipid-based formulation workflows. Because lynestrenol is an inactive prodrug, it exhibits negligible direct binding to the progesterone receptor without prior hepatic metabolism via CYP2C19, CYP2C9, and CYP3A4. Using norethisterone instead bypasses this metabolic requirement, invalidating drug-drug interaction (DDI) models and hepatic clearance assays. Furthermore, the absence of the 3-keto group in lynestrenol increases its lipophilicity by over two log units compared to norethisterone, meaning substitution will cause immediate phase separation or precipitation in highly non-polar solvent systems or lipid-matrix drug delivery systems [1].

Lipophilicity and Lipid-Matrix Formulation Compatibility

The absence of a 3-keto group in lynestrenol significantly increases its lipophilicity compared to its active metabolite. In standard partition coefficient assays, lynestrenol demonstrates a logP of approximately 4.91, whereas norethisterone exhibits a logP of 2.70 [1]. This difference of over two orders of magnitude in octanol/water partitioning dictates solvent selection during API processing.

Evidence DimensionOctanol/Water Partition Coefficient (logP)
Target Compound Data4.91
Comparator Or BaselineNorethisterone (logP 2.70)
Quantified Difference2.21 log unit increase in lipophilicity
ConditionsStandard octanol/water partition assay at physiological pH

The extreme lipophilicity of lynestrenol allows for significantly higher API loading in self-microemulsifying drug delivery systems (SMEDDS) and non-polar solvent workflows compared to standard progestins.

In Vitro Receptor Binding and Prodrug Assay Baseline

Lynestrenol is structurally devoid of the necessary conformation for direct progesterone receptor (PR) activation. In competitive binding assays, lynestrenol exhibits negligible direct affinity for the PR, whereas norethisterone demonstrates a relative binding affinity of approximately 150% compared to endogenous progesterone [1]. Lynestrenol only exerts activity following 3-hydroxylation and dehydrogenation.

Evidence DimensionDirect Progesterone Receptor (PR) Relative Binding Affinity
Target Compound DataNegligible / near 0% relative binding affinity
Comparator Or BaselineNorethisterone (~150% relative binding affinity vs progesterone)
Quantified DifferenceComplete absence of direct receptor activation prior to metabolism
ConditionsIn vitro competitive receptor binding assay without hepatic S9 fraction activation

Lynestrenol is the required procurement choice for researchers needing an inactive progestin prodrug to serve as a negative control in direct tissue assays or as a substrate for hepatic activation models.

Pharmacokinetic Extension and Endogenous Depot Effect

The required hepatic conversion of lynestrenol to norethisterone acts as an endogenous sustained-release mechanism. In comparative pharmacokinetic studies administering 5 mg oral doses, the terminal plasma half-life of the active norethisterone metabolite was extended to approximately 16.5 hours when dosed as lynestrenol, compared to only 10.0 hours when norethisterone was administered directly [1].

Evidence DimensionTerminal Plasma Half-Life of Active Metabolite (Norethisterone)
Target Compound Data16.5 hours
Comparator Or BaselineNorethisterone direct administration (10.0 hours)
Quantified Difference65% increase in terminal half-life
Conditions5 mg single oral dose in human pharmacokinetic modeling

Procurement of lynestrenol over norethisterone is critical when developing long-acting oral formulations that rely on metabolic conversion rates rather than engineered polymer matrices to extend systemic exposure.

CYP450-Dependent Metabolic Activation Profiling

The biotransformation of lynestrenol to its active form is highly specific to hepatic cytochrome P450 enzymes, with conversion catalyzed primarily by CYP2C19 (49.8%), CYP2C9 (28.0%), and CYP3A4 (20.4%) [1]. In contrast, norethisterone is already active and does not require this phase I metabolic activation.

Evidence DimensionCYP450 Activation Dependency
Target Compound DataRequires CYP2C19, CYP2C9, and CYP3A4 for primary activation
Comparator Or BaselineNorethisterone (Directly active; independent of CYP activation)
Quantified DifferenceAbsolute dependence on specific CYP pathways for pharmacological activity
ConditionsIn vitro hepatic microsome / recombinant CYP enzyme assays

Lynestrenol provides a highly specific substrate for ADME laboratories evaluating the impact of CYP2C19 or CYP2C9 inhibitors on prodrug activation rates.

High-Lipid Formulation Development (SMEDDS)

Leveraging its logP of 4.91, lynestrenol is the preferred progestin API for developing self-microemulsifying drug delivery systems or oil-based depot injectables where norethisterone (logP 2.70) would prematurely precipitate [1].

Hepatic Prodrug Activation and DDI Screening

Because its activation is strictly dependent on CYP2C19, CYP2C9, and CYP3A4, lynestrenol is an ideal model compound for testing drug-drug interactions, specifically evaluating how novel CYP inhibitors affect prodrug conversion rates [2].

Sustained-Release Pharmacokinetic Modeling

Due to the 65% extension in terminal half-life compared to direct norethisterone administration, lynestrenol is utilized in pharmacokinetic studies aiming to achieve prolonged systemic exposure without the need for complex controlled-release excipients[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

284.214015512 Da

Monoisotopic Mass

284.214015512 Da

Heavy Atom Count

21

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

158-160 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N2Z8ALG4U5

Mechanism of Action

Lynestrenol, a synthetic steroid progesterone-like substance, has been found to enhance the stimulation of normal human lymphocytes. It increases the phytohemagglutinin response and the mixed-lymphocyte cultures. This augmentation can, in some cases, be higher than 100% of the phytohemagglutinin or mixed lymphocyte reaction baseline. There is no significant effect on the pokeweed mitogen stimulation. It is concluded that lynestrenol can modulate, "in vitro", some T cell functions.
In 10 women taking 0.5 mg lynestrenol for oral contraception endometrium biopsies were carried out in several consecutive cycles between the 21st and 25th day of each cycle. In addition pregnandiol excretion in the urine was measured in one of the last three treatment cycles always on the 10th and 21st day of cycle. During treatment of a characteristic, monomorphic microscopical endometrium picture was observed with hardly distinct endometrium glands and only slight decidualike transformation of cellular elements of the stroma. From these histological pictures it is concluded that oral application of 0,5 mg lynestrenol produces endometrium changes characterized by insufficient transformation so that nidation of a blastocyte becomes impossible.

Absorption Distribution and Excretion

The tissue distribution of 4-14C-lynestrenol (17 alpha-ethynyl-oestr-4-en-17 beta-ol) following oral administration to pregnant rats was studied by whole body autoradiography and liquid scintillation counting. Pregnant females were sacrificed on days 10, 12, 14 and 19 of gestation, in each case 5 hours after oral administration of 43 uCi 4-14C-lynestrenol per animal. The isotopelabelled compound was distributed throughout most tissues, including the fetuses. The highest concentrations were found in the liver, while there was lower activity in the fatty tissues and the activity in the fetuses was comparable with that in the brain. The placental transfer was verified by the results of liquid scintillation counting. The concentration of labelled substance in the fetuses increased with the duration of pregnancy.
... The evaluation of plasma norethindrone levels in subjects receiving lynestrenol has not yet been reported. After the administration of norethindrone, the peak level of norethindrone in the plasma was obtained within 2 hours, and the peak concentration in the plasma was about 3.5 ng/mL/mg norethindrone. During a period of 2-6 hours after the administration of norethindrone, the half-life of norethindrone in the plasma was approximately 1.8 hours, and during the period of 6-24 hours, half-life was variable. On the other hand, after lynestrenol administration, the peak level of norethindrone in the plasma was obtained within 4 hours, and the peak concentration of norethindrone was about 1.9 ng/mL/mg lynestrenol. During a period of 4-12 hours, the half-life of norethindrone was about 2.5 hours. The peak of norethindrone level after lynestrenol administration was lower and appeared later than that after administration of the same dose of norethindrone. Norethindrone in plasma in subjects receiving lynestrenol could be measured for a longer period than in those receiving the same dose of norethindrone. These results suggest that lynestrenol is stored in fat tissue and is slowly metabolized to norethindrone.
The peak concentration, peak time, the area under the serum concentration time curve (AUC) and half-life of serum norethisterone (NET) after a single application of lynestrenol (LYN) to female volunteers demonstrated that 0.7 mg NET is bioequivalent to 1 mg LYN which is rapidly converted to NET. There was a decrease of the peak values and an increase of half-life of NET during the periovulatory and luteal phase which was, however, not significant due to the great individual differences. The shift of the peak time to longer intervals and the increase of half-life of NET after ingestion of higher LYN doses indicate a certain limitation of the metabolic capacity of the liver. ...
... Eleven normal males were administer either 1 capsule containing 2.5 mg lynestrenol and 0.05 mg ethynylestradiol or tablets containing the same dose of steroids. Blood samples were taken just before and 1,2,4,8, and 24 hours after the drugs were administered. 8 days later the subjects were given the opposite formulations and blood samples were again obtained at the same time intervals. Radioimmunoassay was used to assess levels of free and conjugated ethynylestradiol and norethisterone in the serum samples. Biovailability assessments were made by calculating the areas under the time-concentration curves. Results demonstrated that the conversion of lynestrenol to norethisterone in vivo was complete. Unconjugated ethynylestradiol mean values, 2 and 4 hours after administration of the drugs, were higher for capsules than for tablets. For blood samples taken at other time periods the mean values of unconjugated ethynylestradiol were similar for both capsules and tablets. For conjugated ethynylestradiol the mean values and the areas under the curve, for blood samples obtained at each time interval, showed no significant difference for tablets and capsules.
167 women were treated with 0.5 mg lynestrenol/day for a period of 8-32 weeks immediately postpartum. The lactation periods of 67 of the women were observed during the stay in hospital (maximum 7 days) in comparison with a control group (n = 20) of untreated women in the puerperium. There was no quantitative difference in milk production between the lynestrenol-treated women and the control group. ...

Metabolism Metabolites

The concentration of norethindrone in plasma samples from subjects receiving norethindrone (norethisterone) and lynestrenol orally was measured by high pressure liquid chromatography (HPLC). Norethindrone is a synthetic gestagen widely used in contraceptive formulations, and lynestrenol is also a synthetic gestagen which is metabolized to norethindrone in humans.
Although /little/ is known about the transformation of lynestrenol and norethynodrel, it appears that lynestrenol first undergoes hydroxylation at carbon 3 and then oxidation of the hydroxyl group to form norethisterone.
There is limited information on the metabolism of levonorgestrel, norethindrone and structurally related contraceptive steroids. Both levonorgestrel and norethindrone undergo extensive reduction of the alpha, beta-unsaturated ketone in ring A. Levonorgestrel also undergoes hydroxylation at carbons 2 and 16. The metabolites of both compounds circulate predominantly as sulfates. In urine, levonorgestrel metabolites are found primarily in the glucuronide form, whereas norethindrone metabolites are present in approximately equal amounts as sulfates and glucuronides. Of the progestogens structurally related to norethindrone, norethindrone acetate, ethynodiol diacetate, norethindrone enanthate, and perhaps lynestrenol, undergo rapid hydrolysis and are converted to the parent compound and its metabolites. There is no convincing evidence that norethynodrel is converted to norethindrone. Of the progestogens structurally related to levonorgestrel, it appears that neither desogestrel nor gestodene are transformed to the parent compound. However, there is evidence that norgestimate can be, at least partly, converted to levonorgestrel. ...

Wikipedia

Lynestrenol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

Methods of Manufacturing

... By treatment of 19-nortestosterone with ethane-1,2-dithiol and boron trifluoride to give the 3-thioketal; treatment with sodium in liquid ammonia gives 17beta-hydroxyestr-4-ene, which by oxidation with chromic acid gives estr-4-en-17-one. This can be converted to lynestrenol by treatment with lithium acetylide or Grignard reagent. Whether this is the method used for commercial production is not known.

Analytic Laboratory Methods

... Infra-red absorption spectrophotometry with comparison to standards as the method for identifying lynoestrenol; potentiometric titration with sodium hydroxide is used to assay its purity.

Interactions

Lynestrenol, given 48 hr beforehand, enhances the elimination of phenobarbital and phenytoin from mouse plasma and consequently diminishes their anticonvulsant effect. The hexobarbital sleeping time is shortened and the in vitro metabolism of hexobarbital is accelerated by the same pretreatment. The increase of the rate of phenobarbital and phenytoin elimination may be due to acceleration of their metabolism by lynestrenol.

Dates

Last modified: 08-15-2023
1: Uzan S, Denis C, Pomi V, Varin C. Double-blind trial of promegestone (R 5020) and lynestrenol in the treatment of benign breast disease. Eur J Obstet Gynecol Reprod Biol. 1992 Feb 28;43(3):219-27. PubMed PMID: 1563574.
2: Verspyck E, Marpeau L, Lucas C. Leuprorelin depot 3.75 mg versus lynestrenol in the preoperative treatment of symptomatic uterine myomas: a multicentre randomised trial. Eur J Obstet Gynecol Reprod Biol. 2000 Mar;89(1):7-13. PubMed PMID: 10733017.
3: Huovinen KJ, Lähteenmäki P, Kärkkäinen J, Tikkanen MJ. Lynestrenol induced therapeutic amenorrhea: effects of dose reduction on serum sex-hormones and lipids. Acta Obstet Gynecol Scand. 1992 Apr;71(3):175-80. PubMed PMID: 1317638.
4: Huovinen K, Tikkanen MJ, Varonen S, Wilska ML, Westermarck T, Vesterinen H. The effect of peroral lynestrenol on serum lipids and lipoproteins in therapeutic amenorrhea of mentally retarded women. Acta Obstet Gynecol Scand. 1990;69(1):35-40. PubMed PMID: 2346078.
5: Pyörälä T, Vähäpassi J, Huhtala M. The effect of lynestrenol and norethindrone on the carbohydrate and lipid metabolism in subjects with gestational diabetes. Ann Chir Gynaecol. 1979;68(2):69-74. PubMed PMID: 507743.
6: Huovinen K, Tikkanen MJ, Autio S, Härkönen T, Lommi L, Varonen S, Wilska ML. Serum lipids and lipoproteins during therapeutic amenorrhea induced by lynestrenol and depot-medroxyprogesterone acetate. Acta Obstet Gynecol Scand. 1991;70(4-5):349-54. PubMed PMID: 1836088.
7: Korhonen T, Turpeinen M, Tolonen A, Laine K, Pelkonen O. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. J Steroid Biochem Mol Biol. 2008 May;110(1-2):56-66. doi: 10.1016/j.jsbmb.2007.09.025. Epub 2008 Feb 15. PubMed PMID: 18356043.
8: Coert A, Geelen J, van der Vies J. Metabolites of lynestrenol acetate in the bile of rats after intravenous administration; a comparison with lynestrenol. Acta Endocrinol (Copenh). 1975 Apr;78(4):791-800. PubMed PMID: 1173966.
9: Falcão A, Vaz-da-Silva M, Gama H, Nunes T, Almeida L, Soares-da-Silva P. Effect of eslicarbazepine acetate on the pharmacokinetics of a combined ethinylestradiol/levonorgestrel oral contraceptive in healthy women. Epilepsy Res. 2013 Aug;105(3):368-76. doi: 10.1016/j.eplepsyres.2013.02.020. Epub 2013 Apr 6. PubMed PMID: 23570863.
10: Regidor PA, Regidor M, Schmidt M, Ruwe B, Lübben G, Förtig P, Kienle E, Schindler AE. Prospective randomized study comparing the GnRH-agonist leuprorelin acetate and the gestagen lynestrenol in the treatment of severe endometriosis. Gynecol Endocrinol. 2001 Jun;15(3):202-9. PubMed PMID: 11447732.
11: Odlind V, Weiner E, Victor A, Johansson ED. Effects on sex hormone binding globulin of different oral contraceptives containing norethisterone and lynestrenol. Br J Obstet Gynaecol. 1980 May;87(5):416-21. PubMed PMID: 6155933.
12: Bloch B. Lynestrenol as a contraceptive preparation. Experience with a micro-dosage formulation. S Afr Med J. 1975 Apr 12;49(16):657-61. PubMed PMID: 1135704.
13: Yasuda J, Fujii M, Tsukamoto K, Yamamoto T, Honjo H, Okada H. [Pharmacokinetics of norethindrone and lynestrenol studied by HPLC (author's transl)]. Nihon Naibunpi Gakkai Zasshi. 1981 Aug 20;57(8):1159-66. Japanese. PubMed PMID: 7319102.
14: Sannes E, Nafstad I. Tissue distribution of 14C-lynestrenol in pregnant rats. Acta Pharmacol Toxicol (Copenh). 1980 Jan;46(1):47-50. PubMed PMID: 7361560.
15: Lindberg M, Foldemo A, Josefsson A, Wiréhn AB. Differences in prescription rates and odds ratios of antidepressant drugs in relation to individual hormonal contraceptives: a nationwide population-based study with age-specific analyses. Eur J Contracept Reprod Health Care. 2012 Apr;17(2):106-18. doi: 10.3109/13625187.2012.658925. Epub 2012 Mar 4. PubMed PMID: 22385398.
16: Richter K. )Significance of lynestrenol (Orgametril)-induced amenorrhea in the therapy of endometriosis externa. Wien Klin Wochenschr. 1968 May 31;80(22):432-5. German. PubMed PMID: 5701105.
17: Hem AL, Sannes E, Nafstad I, Nicolaissen B. Effects of oral lynestrenol administration on prenatal and postnatal progeny development in rabbits. NIPH Ann. 1984 Dec;7(2):41-5. PubMed PMID: 6531137.
18: Lejeune B, Wilkin P. [Histological changes observed in the treatment of endometrial glandular epithelioma with lynestrenol]. J Gynecol Obstet Biol Reprod (Paris). 1977 Dec;6(8):1159-69. French. PubMed PMID: 608932.
19: Sannes E, Lyngset A, Nafstad I. Teratogenicity and embryotoxicity of orally administered lynestrenol in rabbits. Arch Toxicol. 1983 Jan;52(1):23-33. PubMed PMID: 6838375.
20: Siddique YH, Afzal M. In vivo induction of sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) by lynestrenol. Indian J Exp Biol. 2005 Mar;43(3):291-3. PubMed PMID: 15816420.

Explore Compound Types